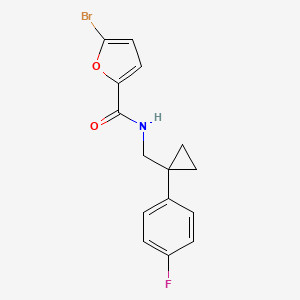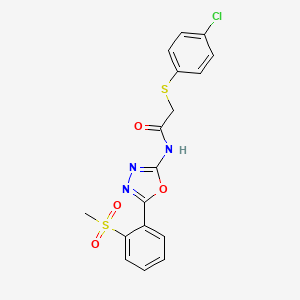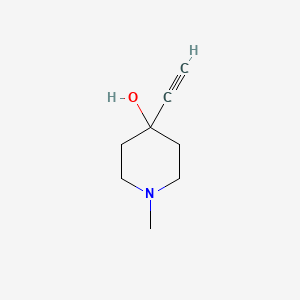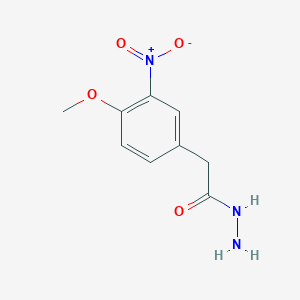![molecular formula C21H19ClN4O3 B2918730 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide CAS No. 672332-16-0](/img/structure/B2918730.png)
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a chemical compound with a molecular formula C22H20ClN5O3. It is commonly known as "FCPR03" and belongs to the class of pyridine carboxamides. This compound is widely used in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of FCPR03 involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. FCPR03 inhibits the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream signaling pathways and ultimately the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
FCPR03 has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit cancer cell migration and invasion, and inhibit the formation of blood vessels that supply nutrients to tumors. FCPR03 has also been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FCPR03 in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a useful tool for studying this pathway in cancer cells. However, one limitation is that FCPR03 has low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on FCPR03. One direction is to investigate its potential use in combination with other cancer drugs to enhance its anticancer effects. Another direction is to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and metastasis. Additionally, further research is needed to determine the optimal dosage and administration of FCPR03 for use in cancer treatment.
Méthodes De Synthèse
The synthesis method of FCPR03 involves the condensation of 2-chloro-3-cyanopyridine, 4-(furan-2-carbonyl)piperazine, and 4-aminobenzonitrile. The reaction is carried out in the presence of a base and a solvent. The product is then purified by recrystallization to obtain pure FCPR03.
Applications De Recherche Scientifique
FCPR03 has shown promising results in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. FCPR03 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Propriétés
IUPAC Name |
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c22-19-17(3-1-9-23-19)20(27)24-15-5-7-16(8-6-15)25-10-12-26(13-11-25)21(28)18-4-2-14-29-18/h1-9,14H,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADEKBGDOZYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)


![3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2918661.png)



![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
